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The table below summarizes desvenlafaxine remission rates from key clinical trials, providing a clear

comparison across different assessment scales and study designs.

Comparator
Depression Remission Study Desvenlafaxine (Placebo) Study Context &
Scale Definition Duration Remission Rate Remission Dosage
Rate
HAM-D-17 Score<7 6 months 64.4% - 90.2% [1] 29.3% - Patients were
[1] [2] [2] (Relapse 80.8% already in
Prevention) (Placebo) [1] remission at
baseline; rates
indicate relapse
prevention, not
new remission.
Doses: 50-400
mg/d [1].
HAM-D-17 Score<7 8 weeks ~36% (estimated ~25% Pooled analysis of
[2] (Acute from graph) (estimated 9 short-term
Treatment) from graph) studies. Doses: 50
mg/d and 100
mg/d [2].
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Comparator
Depression Remission Study Desvenlafaxine (Placebo) Study Context &
Scale Definition Duration Remission Rate Remission Dosage
Rate
CGI-S [3] Score <2 8 weeks 24.8% 32.5% Patients with
(Acute (Vortioxetine)  partial response to
Treatment) prior SSRIs. Dose:
Desvenlafaxine 50
mg/d [3].
PHQ-9 [4] Score <5 12 months Not a specific rate, Used in quality
(Real- but this is a measures (e.g.,
World) standard measure MIPS #370) for
for remission in tracking long-term
modern clinical remission in
practice guidelines routine care [4].

[4].

Detailed Experimental Protocols

To critically evaluate the data, it is essential to understand the design of the underlying clinical trials.

Short-Term Efficacy and Relapse Prevention Studies

The data for desvenlafaxine's acute efficacy and long-term maintenance of remission primarily come from

randomized, double-blind, placebo-controlled trials.

¢ Protocol Objective: To evaluate the short-term (8-week) efficacy of desvenlafaxine in reducing
depressive symptoms and its long-term (6-month) ability to prevent relapse after successful treatment
[1]1[5] [2].

¢ Patient Population: Adult outpatients (typically aged 18-75) with a primary diagnosis of MDD
according to DSM-1V or DSM-5 criteria. Most studies required a minimum baseline HAM-D17 score of
>20, indicating at least moderate depression severity [2].

e Study Design:
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o Acute Phase: Patients were randomized to receive fixed doses of desvenlafaxine (50 mg/d or
100 mg/d) or placebo for 8 weeks [2].

o Relapse Prevention Phase: Patients who responded to open-label desvenlafaxine (50 mg/d)
over 8-12 weeks entered a stability phase. Those who maintained a stable response were then
re-randomized to continue desvenlafaxine or switch to placebo for 6 months to observe for
relapse [1].

o Key Efficacy Measures:

o Primary Endpoint: Change from baseline in the 17-item Hamilton Depression Rating Scale
(HAM-D17) total score [2].

o Secondary Endpoints: Included remission rates (HAM-D17 < 7), response rates (=50%
reduction in HAM-D17), and scores on other scales like the Montgomery-Asberg Depression
Rating Scale (MADRS) and Clinical Global Impressions-Severity (CGI-S) scale [3] [2].

This trial design and the relationship between its phases can be visualized as follows:
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Patients with MDD
(HAM-D17 = 20)

l

8-Week Acute Phase

Desvenlafaxine Placebo
(50/100 mg/d)

N/

Assessment:
Remission (HAM-D17 < 7)
and Response

l

Treatment Responders

i

Contmue_ Switch to Placebo
Desvenlafaxine

N/
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Head-to-Head Comparative Study (VIVRE)

The VIVRE study provides a direct comparison between desvenlafaxine and another antidepressant in a

clinically relevant population.

¢ Protocol Objective: To compare the efficacy of vortioxetine versus desvenlafaxine in patients with
MDD who had a partial response to initial SSRI therapy [3].
¢ Patient Population: Adults with MDD who had only a partial response to at least 6 weeks of SSRI
monotherapy (e.g., escitalopram, sertraline) [3].
¢ Study Design: An 8-week, international, multicenter, randomized, double-blind, active-controlled
study. Patients were switched from their prior SSRI to either vortioxetine (10 or 20 mg/d) or
desvenlafaxine (50 mg/d) [3].
o Key Efficacy Measures:
o Primary Endpoint: Change from baseline in the MADRS total score.
o Secondary Endpoints: Included the proportion of patients achieving symptomatic and
functional remission (defined as a CGI-S score < 2), as well as functional and quality-of-life
measures [3].

Interpretation Guide for Researchers

When analyzing this data for drug development, consider these critical factors:

¢ Distinguish Between Efficacy Measures: Remission (virtual absence of symptoms) is a stricter and
more clinically meaningful goal than response (meaningful symptom improvement). The choice of
scale (HAM-D17 vs. CGI-S vs. PHQ-9) also influences the reported rate [6] [7].

e Contextualize Relapse Prevention Data: The very high remission rates (e.g., 90%) in long-term
studies reflect the prevention of relapse in a population that was already successfully treated, not
the initial induction of remission in a acutely depressed population [1].

e Consider the Patient Population: Efficacy can vary significantly. The VIVRE study focused on the
challenging "partial SSRI responder” population, which may explain the lower remission rates for
desvenlafaxine (24.8% on CGI-S) compared to its performance in broader MDD populations [3].

¢ Note the Standard Dose: The 50 mg/day dose is the recommended therapeutic dose and was used
in key studies. Higher doses have not demonstrated greater efficacy and are associated with
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increased side effects [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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